3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride
Description
3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride (CAS: 927997-30-6) is a specialized benzoyl chloride derivative featuring a sulfonyl chloride group attached to a benzene ring substituted with a methoxy group and a 4-methyl-1,1,3-trioxo-thiazolidine moiety (Fig. 1). Its molecular formula is C₁₁H₁₂ClNO₆S₂ (MW: 353.8 g/mol) . The trioxo-thiazolidine group introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution. This compound is likely utilized in synthesizing sulfonamides for pharmaceuticals or agrochemicals, though specific applications require further study.
Properties
IUPAC Name |
3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S/c1-7-6-18(16,17)13(11(7)15)9-4-2-3-8(5-9)10(12)14/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMATWJKOFMOZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves multiple reaction steps. One common synthetic route starts with 1-methyl-urea and oxalyl chloride. The reaction proceeds through the formation of an intermediate thiazolidine derivative, which is then further oxidized to introduce the benzoyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl chlorides or other derivatives.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of thiazolidine derivatives and related heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-(4-Methyl-1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Observations:
Reactivity :
- The target compound exhibits heightened reactivity due to the electron-withdrawing trioxo-thiazolidine and sulfonyl chloride groups, promoting nucleophilic substitution. This contrasts with benzoyl chloride , which reacts more predictably in standard acylations (e.g., Schotten-Baumann reactions) .
- 4-(2-Methyl-1,3-thiazol-4-yl)benzoyl chloride () contains an aromatic thiazole ring, reducing electron withdrawal compared to the target compound, resulting in slower reaction kinetics.
- The methylthio group in 3-(methylthio)benzoyl chloride () provides mild electron donation, further lowering reactivity relative to the target compound.
Stability :
- Sulfonyl chlorides (e.g., the target compound) are generally more hygroscopic and prone to hydrolysis than acyl chlorides like benzoyl chloride .
- Steric hindrance in bicyclic derivatives () reduces susceptibility to hydrolysis but limits practical applications.
Applications :
- The target compound ’s sulfonyl chloride group makes it suitable for synthesizing sulfonamides, critical in drug development (e.g., antibiotics, diuretics) .
- Benzoyl chloride is industrially significant for producing benzoyl peroxide (polymers) and dyes .
- Thiazole-containing analogs () are often intermediates in agrochemicals (e.g., herbicides, insecticides).
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs) : The trioxo-thiazolidine and sulfonyl chloride in the target compound enhance electrophilicity, accelerating reactions with nucleophiles (e.g., amines, alcohols). This contrasts with 3-(methylthio)benzoyl chloride , where the methylthio group donates electrons, slowing reactivity .
- Steric Effects : Bicyclic frameworks () hinder access to the reactive center, reducing utility in large-scale syntheses.
Industrial and Research Relevance
- Pharmaceuticals : The target compound’s sulfonamide-forming capability aligns with trends in drug discovery, where sulfonamides are prevalent in protease inhibitors and antimicrobial agents .
- Agrochemicals : Thiazole-containing benzoyl chlorides () are pivotal in developing sulfonylurea herbicides, leveraging heterocyclic stability for field persistence.
- Mechanistic Studies : Bicyclic derivatives () aid in understanding steric and electronic effects on solvolysis rates.
Biological Activity
The compound 3-(4-Methyl-1,1,3-trioxo-1$\lambda^{6},2-thiazolidin-2-yl)benzoyl chloride, also known as 4-(4-Methyl-1,1,3-trioxo-1$\lambda^{6},2-thiazolidin-2-yl)benzoyl chloride, is a thiazolidine derivative with significant potential in medicinal chemistry. Its unique structure allows it to participate in various biological activities, making it a subject of interest for pharmaceutical applications.
- Molecular Formula : C₁₁H₁₀ClNO₄S
- Molecular Weight : 287.71 g/mol
- CAS Number : 927997-56-6
The compound features a thiazolidine ring and a benzoyl chloride moiety, contributing to its reactivity and biological properties. The presence of the trioxo group enhances its potential interactions with biological molecules.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit promising antimicrobial properties. Specifically, compounds structurally similar to 3-(4-Methyl-1,1,3-trioxo-1$\lambda^{6},2-thiazolidin-2-yl)benzoyl chloride have shown effectiveness against various bacterial strains. For instance, studies on related thiazine derivatives revealed significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
Anticancer Potential
Thiazolidine derivatives are noted for their anticancer activities. Preliminary studies have demonstrated that compounds containing thiazolidine rings can inhibit tumor growth in vitro and in vivo. For example, certain derivatives have shown cytotoxic effects on cancer cell lines, indicating a potential mechanism for the development of anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidine derivatives have been documented in various studies. These compounds may modulate inflammatory pathways and reduce cytokine production, which is crucial for conditions like arthritis and other inflammatory diseases .
The biological activity of 3-(4-Methyl-1,1,3-trioxo-1$\lambda^{6},2-thiazolidin-2-yl)benzoyl chloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors linked to inflammation and cancer progression.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains .
Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that a related thiazolidine derivative reduced cell viability by over 50% at concentrations of 20 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolidine | Contains a thiazolidine ring | Antidiabetic properties |
| Benzoyl Chloride | Benzene ring with chlorine | Highly reactive; used as an acylating agent |
| 5-Methylthiazolidine | Methyl group on thiazolidine | Exhibits antibacterial activity |
| 4-(Chlorobenzoyl)thiazolidine | Chlorobenzoyl moiety | Potentially more reactive than target compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
